

Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs

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Compound of Interest

Compound Name: 5,7-Dichloropyrazolo[1,5-a]pyrimidine

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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]pyrimidine analogs, with a focus on their application as anticancer agents. The versatility of this heterocyclic system allows for extensive structural modifications, leading to the discovery of inhibitors for a wide array of protein kinases.[4][5] Notably, this scaffold is present in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, used in the treatment of NTRK fusion-positive cancers.[6][7][8]

Comparative Analysis of Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro potency of representative analogs against various cancer-relevant kinases and cell lines.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

Compound	R1	R2	TrkA IC50 (nM)	TrkB IC50 (nM)	TrkC IC50 (nM)	Cell-based Assay (KM12) IC50 (nM)
Larotrectinib	-	-	5	-	11	11
Entrectinib	-	-	1.7	0.1	0.1	-
Compound 28	Macrocycle	-	0.17	0.07	0.07	-
Compound 29	Macrocycle	-	0.6	-	0.1	-
Compound 30	Macrocycle	-	1.61	-	0.05	-
Compound 23	Various	-	-	-	-	0.1
Compound 24	Various	-	-	-	-	0.2

Data compiled from multiple sources.[\[6\]](#)

SAR Insights for Trk Inhibitors:

- The introduction of a macrocyclic ring, as seen in compounds 28, 29, and 30, can lead to highly potent and selective Trk inhibitors, with IC50 values in the sub-nanomolar range.[\[6\]](#) Macrocyclization is thought to improve binding affinity by pre-organizing the molecule into a bioactive conformation.
- Structural modifications on the pyrazolo[1,5-a]pyrimidine nucleus have yielded compounds like 23 and 24 with potent activity in cell-based assays.[\[6\]](#)

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK Inhibitors

Compound	R1	R2	Target Kinase	IC50 (nM)
Compound 5h	3-chloro-phenylazo	7-(4-Bromo-phenyl)	CDK2	22
Compound 5i	2-chloro-phenylazo	7-(4-Bromo-phenyl)	CDK2	24
Dinaciclib	-	-	CDK2	18
Compound 18b	Various	Various	CDK9	Potent (data not specified)

Data compiled from multiple sources.[\[9\]](#)[\[10\]](#)

SAR Insights for CDK Inhibitors:

- The 7-phenyl substituted pyrazolo[1,5-a]pyrimidines, such as compounds 5h and 5i, have demonstrated potent inhibitory activity against CDK2, comparable to the known inhibitor Dinaciclib.[\[9\]](#)
- The nature of the substituent at the 3-position influences the potency, with chloro-substituted phenylazo groups showing significant activity.[\[9\]](#)
- The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully utilized to develop selective CDK9 inhibitors, such as compound 18b.[\[10\]](#)

Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound	R1	R2	Cell Line	IC50 (μM)
Compound 5h	Arylhydrazo	Aryl	HCT-116	1.51
Compound 6c	Aryl	Aryl	MCF-7	7.68
Compound 46	Arylhydrazo with methoxy	Aryl	Various	High apoptosis rate (36.72%)
Compound 1a	Various	Various	Various	0.0248
Compound 1b	Various	Various	Various	0.028

Data compiled from multiple sources.[\[6\]](#)[\[9\]](#)

SAR Insights for Antiproliferative Activity:

- The introduction of an arylhydrazo group, particularly with a methoxy substituent on the aryl moiety, has been shown to enhance anticancer activity against cell lines such as MCF-7, HepG-2, and HCT-116.[\[6\]](#)
- The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly impacts the antiproliferative potency, with compounds 1a and 1b showing average IC50 values in the nanomolar range against a panel of cancer cell lines.[\[9\]](#)

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

- Reagents and Materials:
 - Recombinant human kinase
 - ATP (Adenosine triphosphate)
 - Substrate peptide or protein

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- 384-well plates
- Procedure:
 1. Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
 2. Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
 3. Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 5. Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
 6. Measure the luminescence or fluorescence signal using a plate reader.
 7. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

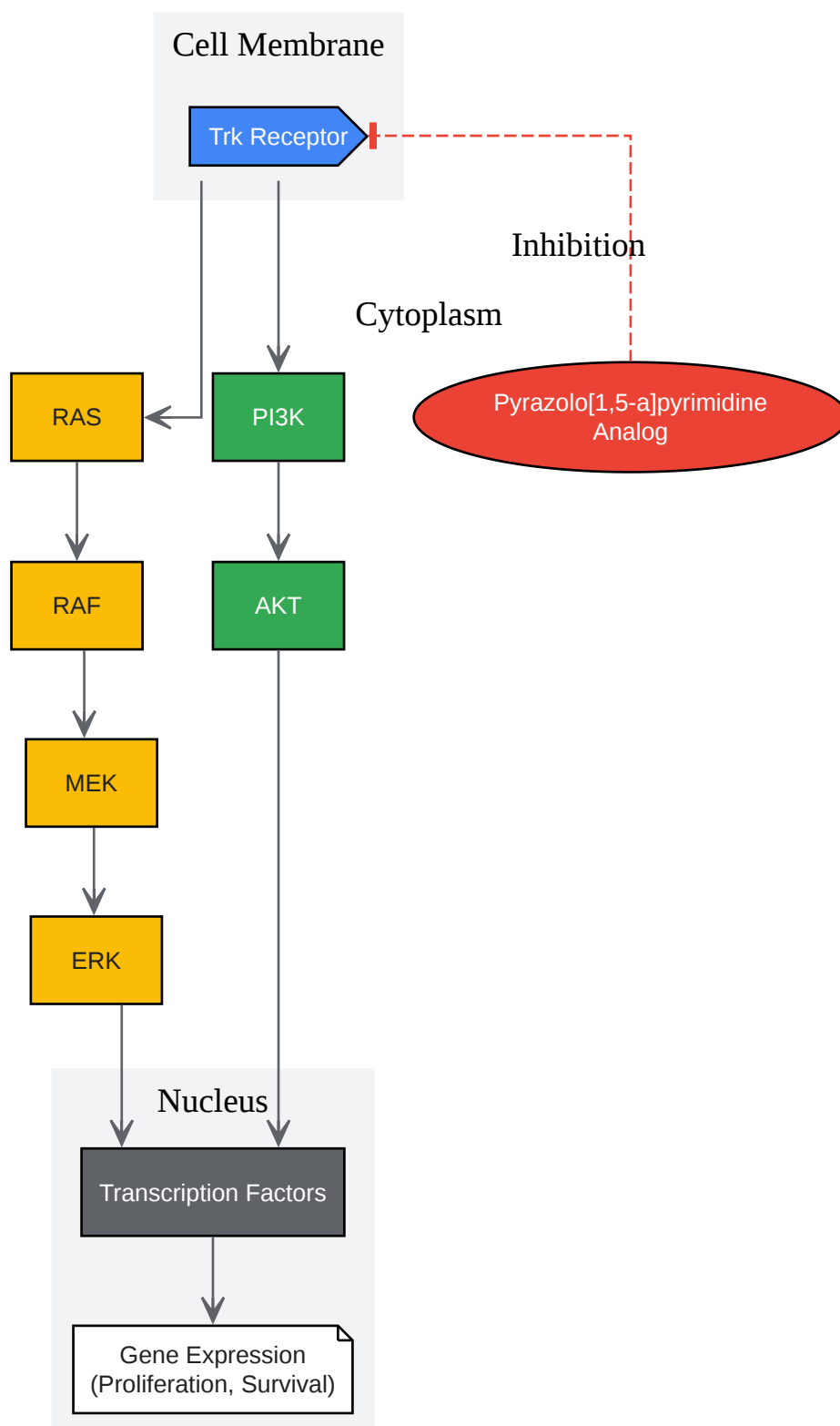
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - Test compounds dissolved in DMSO

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Procedure:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 2. Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
 3. Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 4. Remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
 5. Measure the absorbance at 570 nm using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Visualizations

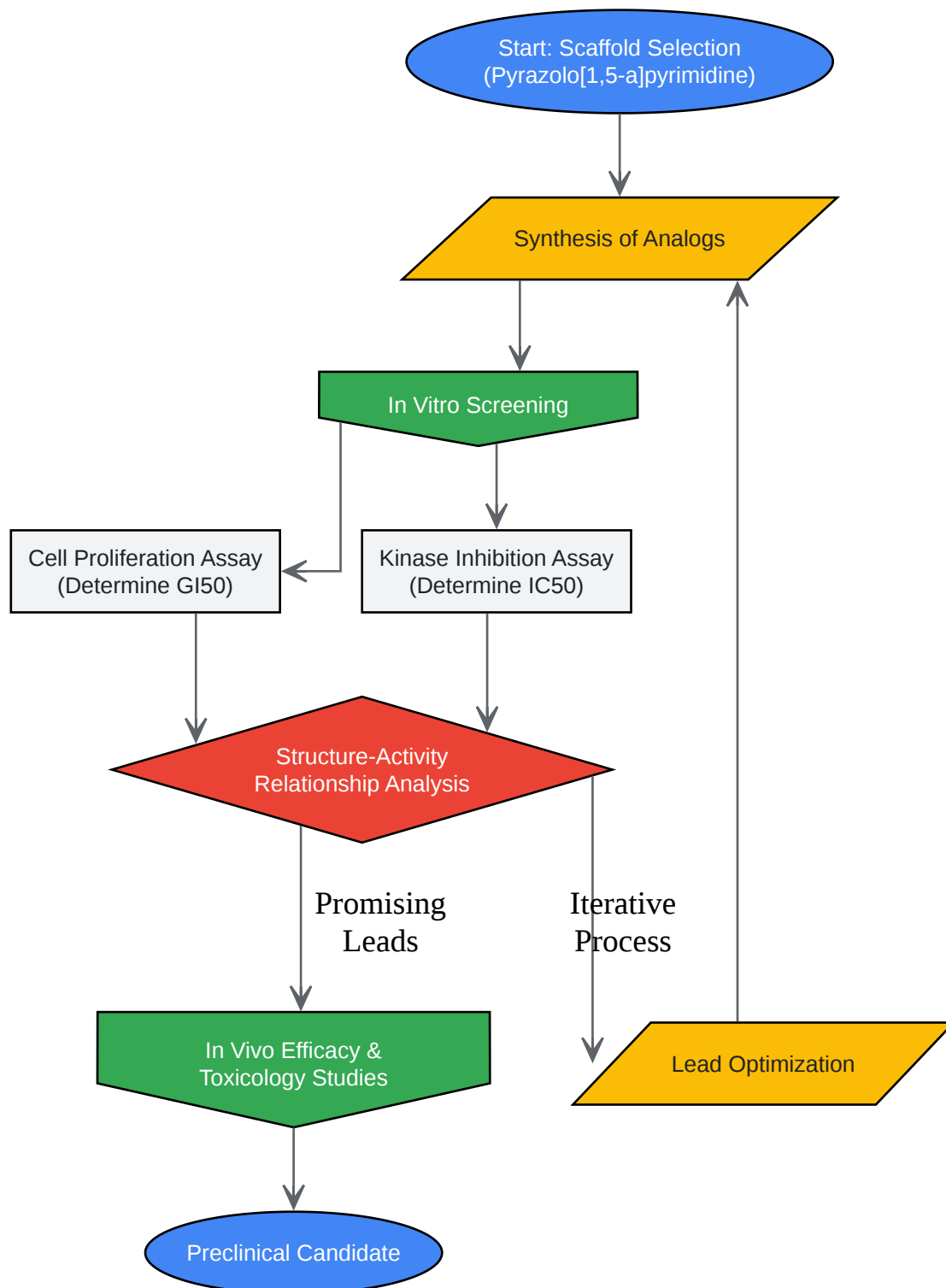
Signaling Pathway



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Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Experimental Workflow



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Caption: General workflow for structure-activity relationship studies.

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